(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine
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Overview
Description
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine, also known as TFMPA, is a chemical compound that belongs to the class of amines. It is a white crystalline solid with a molecular formula of C6H12F3N and a molecular weight of 171.16 g/mol. TFMPA is a chiral compound, which means it has two enantiomers that are mirror images of each other. It has gained attention in the scientific community due to its various applications in research.
Mechanism of Action
The mechanism of action of (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine involves its interaction with the GABA-A receptor. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine binds to a specific site on the receptor, which leads to the opening of the chloride ion channel. This results in an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's ability to selectively activate the GABA-A receptor has made it a valuable tool for studying the function of this receptor in the brain.
Biochemical and Physiological Effects:
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in reward and motivation. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has also been shown to have anxiolytic effects, which means it reduces anxiety. Additionally, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has been found to have anticonvulsant effects, which means it reduces the occurrence of seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows researchers to study the function of this receptor in a more controlled manner. Additionally, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine is stable and easy to handle, which makes it a convenient tool for research.
One of the limitations of using (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine in lab experiments is its high cost. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine is a relatively expensive compound, which can limit its use in certain research settings. Additionally, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's effects on the GABA-A receptor may not fully represent the effects of other compounds that activate this receptor.
Future Directions
There are several future directions for research involving (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine. One area of interest is the development of new compounds that are selective for specific subtypes of the GABA-A receptor. This could lead to the development of drugs that target specific symptoms of neurological disorders, such as anxiety or seizures.
Another area of interest is the study of (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's effects on other neurotransmitter systems in the brain. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's ability to increase dopamine release suggests that it may have potential as a treatment for certain psychiatric disorders, such as depression or addiction.
Conclusion:
In conclusion, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine is a valuable tool for scientific research due to its ability to selectively activate the GABA-A receptor. Its unique properties have led to its use in a variety of research settings, including the study of neurotransmitter systems in the brain. While (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has several advantages for lab experiments, its high cost and limitations in representing the effects of other compounds on the GABA-A receptor must be considered. Overall, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine holds promise for future research in the field of neuroscience.
Synthesis Methods
The synthesis of (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-1-pentene with hydrofluoric acid, followed by reductive amination with ammonia. Another method involves the reaction of 2,2,3,3-tetrafluoropropene with ammonia in the presence of a palladium catalyst. Both methods yield high purity (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine, which is suitable for research purposes.
Scientific Research Applications
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine has been widely used in scientific research due to its unique properties. It is a potent agonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine's ability to selectively activate the GABA-A receptor has made it a valuable tool for studying the function of this receptor in the brain.
properties
IUPAC Name |
(2S)-5,5,5-trifluoro-2-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(4-10)2-3-6(7,8)9/h5H,2-4,10H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFDKVTXBARGDB-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.